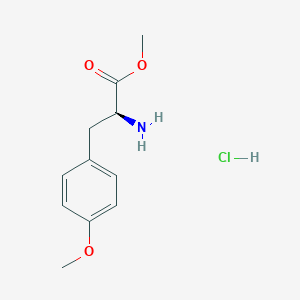

(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride

Descripción general

Descripción

(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride is a chiral amino acid derivative. It is commonly used in the synthesis of various pharmaceuticals and biologically active compounds. The compound is characterized by the presence of a methoxy group on the phenyl ring and an amino group on the propanoate chain, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (S)-2-amino-3-(4-methoxyphenyl)propanoic acid.

Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of N-substituted amino acid derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₁₁H₁₆ClNO₃

- Molecular Weight : 245.70 g/mol

- CAS Number : 7479-01-8

- Hydrochloride Salt : Enhances solubility and stability for biological applications.

Chemistry

(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reactions:

- Oxidation : The methoxy group can be oxidized to form hydroxyl derivatives.

- Reduction : Ester groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH₄).

- Substitution : The amino group can engage in nucleophilic substitution reactions, leading to the formation of N-substituted derivatives.

Biology

In biological research, this compound is studied for its role in enzyme-substrate interactions and protein synthesis. It is particularly notable for its potential to modulate enzymatic activity through its interactions with specific molecular targets.

Medicine

The pharmacological applications of this compound are diverse:

- Anticonvulsant Activity : Research indicates that derivatives exhibit anticonvulsant properties due to structural similarities with known anticonvulsants.

- Anticancer Potential : Studies have demonstrated significant antiproliferative effects on various cancer cell lines, including colorectal cancer (HCT-116). Structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring can enhance cytotoxicity.

- Neuroprotective Effects : Investigations have shown promise in mitigating neurodegenerative diseases by modulating neurotransmitter systems.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on HCT-116 cells. The results indicated an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy.

| Study Focus | Cell Line | IC50 Value | Comparison to Standard Chemotherapeutics |

|---|---|---|---|

| Anticancer Activity | HCT-116 | Lower than standard | Indicates potential for drug development |

Mecanismo De Acción

The mechanism of action of (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methoxy and amino groups play a crucial role in binding to the active site of enzymes, thereby modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl (S)-2-amino-3-(4-methoxyphenyl)propanoate hydrochloride

- Benzyl (S)-2-amino-3-(4-methoxyphenyl)propanoate hydrochloride

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride is unique due to its specific chiral configuration and the presence of both methoxy and amino groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Actividad Biológica

(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride, a chiral amino acid derivative, has garnered attention in various fields of research due to its biological activity and potential applications in pharmaceuticals. This compound is characterized by a methoxy group on the phenyl ring and an amino group on the propanoate chain, which contribute to its reactivity and biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Structure and Composition

- Chemical Formula : C₁₁H₁₆ClNO₃

- Molecular Weight : 245.70 g/mol

- CAS Number : 7479-01-8

- Hydrochloride Salt : The compound exists as a hydrochloride salt, enhancing its solubility and stability for biological applications.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Log P (octanol-water) | 1.42 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| GI Absorption | High |

| BBB Permeant | Yes |

This compound interacts with various molecular targets, including enzymes and receptors. Its amino and methoxy groups facilitate binding to active sites, influencing enzymatic activity either as an inhibitor or activator.

Pharmacological Applications

- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties, potentially due to their structural similarities with known anticonvulsants. The methoxyphenyl group plays a crucial role in enhancing activity against seizures .

- Anticancer Potential : Studies have demonstrated that compounds related to this compound possess significant antiproliferative effects on various cancer cell lines, including colorectal cancer (HCT-116). The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring can enhance cytotoxicity .

- Neuroprotective Effects : Investigations into the neuroprotective potential of this compound have shown promise in mitigating neurodegenerative diseases by modulating neurotransmitter systems .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on HCT-116 cells. The results indicated that the compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anticonvulsant Efficacy

In another study, derivatives of this compound were tested for anticonvulsant activity using the pentylenetetrazole (PTZ) model. The results showed that certain analogs effectively eliminated tonic extensor phases in treated subjects, indicating strong anticonvulsant properties .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| Ethyl (S)-2-amino-3-(4-methoxyphenyl)propanoate | Moderate anticancer activity |

| Benzyl (S)-2-amino-3-(4-methoxyphenyl)propanoate | Lower neuroprotective effects |

| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Stronger interaction with specific receptors |

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCIQNBPLQWUQS-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.